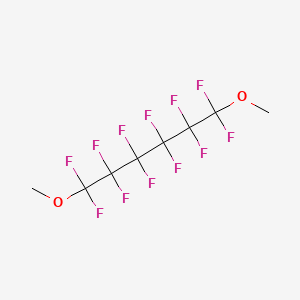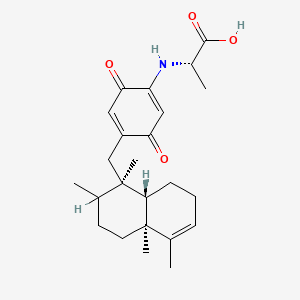
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane is a unique compound characterized by the presence of multiple isocyanide groups. This compound is notable for its symmetrical structure and high functional group tolerance, making it a valuable target in synthetic chemistry. The isocyanide group is highly versatile and finds applications in various fields, including organic, inorganic, metalorganic, and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane involves a multi-step process starting from pentaerythritol tetrabromide. The key steps include nucleophilic substitution, reduction, and dehydration reactions :
Nucleophilic Substitution: Pentaerythritol tetrabromide reacts with sodium azide to form 1,3-diazido-2,2-bis(azidomethyl)propane.
Reduction: The tetraazide compound is reduced using hydrogen and palladium-on-charcoal to yield 2,2-bis(aminomethyl)propane-1,3-diamine.
Dehydration: The tetraamine undergoes dehydration with ethyl formate to form the tetraformamide, which is then dehydrated to produce the final tetraisocyanide compound.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane undergoes various types of reactions, including:
Multicomponent Reactions (MCRs): The compound is particularly useful in Ugi and Passerini reactions, which involve the formation of complex molecules from multiple reactants in a single step.
Substitution Reactions: The isocyanide groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Ugi Reaction: Typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide under mild conditions.
Passerini Reaction: Involves an aldehyde, a carboxylic acid, and an isocyanide, usually carried out at room temperature.
Major Products
The major products formed from these reactions are complex organic molecules, including dendrimers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) .
Wissenschaftliche Forschungsanwendungen
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane is primarily based on its ability to participate in multicomponent reactions. The isocyanide groups act as nucleophiles, reacting with electrophiles to form stable intermediates that lead to the formation of complex products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-isocyanoethyl)amine: A compound with three isocyanide groups, used in the synthesis of complex supramolecules.
Other Tetraisocyanides: Only a few organic tetraisocyanides have been synthesized, including those with different substituents on the central carbon atom.
Uniqueness
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane is unique due to its symmetrical structure and high functional group tolerance. This makes it particularly valuable in multicomponent reactions, where it can form a wide variety of complex products with high efficiency .
Eigenschaften
| 133360-69-7 | |
Molekularformel |
C8H9N3 |
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane |
InChI |
InChI=1S/C8H9N3/c1-8(5-9-2,6-10-3)7-11-4/h5-7H2,1H3 |
InChI-Schlüssel |
USRLHGTZQFPUDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[N+]#[C-])(C[N+]#[C-])C[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)


